molecular formula C7H11NO2 B11921929 3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one

3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one

Cat. No.: B11921929
M. Wt: 141.17 g/mol
InChI Key: DBCGEBINSPDCPB-UHFFFAOYSA-N
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Description

3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one is a heterocyclic compound that features a fused pyrrolidine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a pyrrolidine derivative with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one is unique due to its specific ring fusion and potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one

InChI

InChI=1S/C7H11NO2/c9-7-6-1-2-10-4-5(6)3-8-7/h5-6H,1-4H2,(H,8,9)

InChI Key

DBCGEBINSPDCPB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1C(=O)NC2

Origin of Product

United States

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